(R)-(+)-Bupivacaine hydrochloride

Description

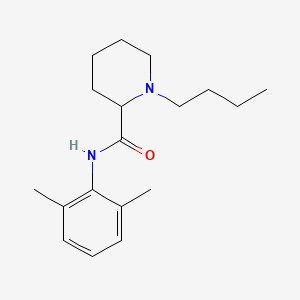

Structure

3D Structure

Propriétés

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022703 |

Source

|

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L |

Source

|

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38396-39-3, 2180-92-9 |

Source

|

| Record name | Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107-108 °C, 107.5 to 108 °C, 107 - 108 °C |

Source

|

| Record name | Bupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bupivacaine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-Bupivacaine Hydrochloride: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Bupivacaine hydrochloride, the dextrorotatory enantiomer of the long-acting local anesthetic bupivacaine, is a subject of significant interest in the fields of pharmacology and drug development. Bupivacaine is clinically used as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. However, research has indicated that the two enantiomers possess different pharmacological and toxicological profiles, with (R)-(+)-bupivacaine being associated with a higher risk of cardiotoxicity.[1][2] This technical guide provides a comprehensive overview of the basic properties of (R)-(+)-bupivacaine hydrochloride, its mechanism of action, and detailed experimental protocols for its synthesis, chiral separation, and biological evaluation.

Core Physicochemical Properties

While extensive data is available for racemic bupivacaine hydrochloride, specific physicochemical properties for the individual enantiomers are less commonly reported. The following tables summarize the available quantitative data for (R)-(+)-bupivacaine hydrochloride and its related forms.

| Property | Value | Source(s) |

| Chemical Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | [3] |

| Molecular Formula | C₁₈H₂₉ClN₂O | [4] |

| Molecular Weight | 324.9 g/mol | [4] |

| CAS Number | 27262-46-0 | [5] |

Table 1: General Properties of (R)-(+)-Bupivacaine Hydrochloride

| Property | Value | Conditions | Source(s) |

| Melting Point | 247-250 °C | Not specified | [6] |

| Specific Optical Rotation ([α]D²⁵) | +12° | c=2, H₂O | [6] |

| pKa | ~8.1 | Racemic mixture | [7] |

| Water Solubility | Soluble | Not specified for enantiomer | [8][9] |

Table 2: Physicochemical Properties of (R)-(+)-Bupivacaine Hydrochloride

Note: Some properties like pKa and water solubility are primarily reported for the racemic mixture and are included here for reference, as significant differences between enantiomers for these specific properties are not widely documented in the readily available literature.

Mechanism of Action: A Stereoselective Blockade of Sodium Channels

The primary mechanism of action for bupivacaine and its enantiomers is the blockade of voltage-gated sodium channels in the neuronal membrane.[10] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses, which results in a local anesthetic effect.

(R)-(+)-bupivacaine exhibits stereoselectivity in its interaction with cardiac sodium channels. It is a more potent blocker of the inactivated state of these channels compared to its (S)-(-)-enantiomer.[11] This enhanced blockade of cardiac sodium channels by the (R)-(+)-enantiomer is believed to be a contributing factor to its greater cardiotoxicity.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, chiral separation, and biological evaluation of (R)-(+)-bupivacaine hydrochloride.

Synthesis of (R)-(+)-Bupivacaine Hydrochloride

The synthesis of enantiomerically pure (R)-(+)-bupivacaine hydrochloride typically involves the resolution of a racemic mixture of a precursor or the use of a chiral starting material. One common method involves the resolution of racemic 2',6'-pipecoloxylidide.[12]

Protocol Overview: Resolution of Racemic 2',6'-Pipecoloxylidide

-

Preparation of Racemic 2',6'-Pipecoloxylidide: This intermediate can be synthesized by reacting 2,6-dimethylaniline with 2-piperidinecarbonyl chloride.

-

Chiral Resolution: The racemic base is treated with a chiral resolving agent, such as a tartaric acid derivative (e.g., L-(-)-dibenzoyltartaric acid), in a suitable solvent (e.g., isopropanol).[1] The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

Isolation of the (R)-enantiomer: The less soluble diastereomeric salt, containing the (R)-enantiomer, is isolated by filtration.

-

Liberation of the Free Base: The isolated salt is treated with a base (e.g., sodium hydroxide) to liberate the free (R)-2',6'-pipecoloxylidide.

-

N-Alkylation: The (R)-2',6'-pipecoloxylidide is then N-alkylated with a butylating agent (e.g., 1-bromobutane) in the presence of a base to yield (R)-(+)-bupivacaine free base.

-

Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate (R)-(+)-bupivacaine hydrochloride.[6]

-

Purification: The final product is purified by recrystallization.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of (R)-(+)-bupivacaine hydrochloride.

Protocol Overview: Chiral HPLC of Bupivacaine Enantiomers

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase (CSP): A commercially available chiral column is employed. Common choices include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs (e.g., α1-acid glycoprotein).

-

Mobile Phase: The mobile phase composition is optimized for the specific CSP. For polysaccharide-based columns, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For protein-based columns, an aqueous buffer with an organic modifier is common.

-

Sample Preparation: A solution of the bupivacaine hydrochloride sample is prepared in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP. The separated enantiomers are detected by UV absorbance, and the enantiomeric excess is calculated from the peak areas.[13]

Evaluation of Sodium Channel Blockade using Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in cell membranes, providing a powerful tool to study the effects of (R)-(+)-bupivacaine hydrochloride on sodium channels.

Protocol Overview: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: A suitable cell line expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with a specific sodium channel subtype) or primary neurons are cultured on coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and mounted on a micromanipulator.

-

Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents.

-

Drug Application: (R)-(+)-Bupivacaine hydrochloride is applied to the cell via the perfusion system at various concentrations.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effect of the drug on channel gating and conductance, including tonic and use-dependent block.

Conclusion

(R)-(+)-Bupivacaine hydrochloride presents a distinct profile from its (S)-(-)-enantiomer and the racemic mixture, particularly concerning its cardiotoxicity. A thorough understanding of its fundamental properties and the application of detailed experimental protocols are essential for researchers and drug development professionals working to develop safer and more effective local anesthetics. The methodologies outlined in this guide provide a framework for the synthesis, purification, and comprehensive biological evaluation of this important chiral molecule. Further research into the specific physicochemical properties of the individual enantiomers will continue to be a valuable contribution to the field.

References

- 1. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.wfsahq.org [resources.wfsahq.org]

- 3. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | C18H29ClN2O | CID 117964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-BUPIVACAINE HCL | 27262-45-9 [chemicalbook.com]

- 6. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Bupivacaine - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Bupivacaine [drugfuture.com]

- 13. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-(+)-Bupivacaine Hydrochloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of (R)-(+)-Bupivacaine hydrochloride, a long-acting local anesthetic. The document details its chemical properties, established synthesis routes with a focus on enantioselectivity, and provides representative experimental protocols. All quantitative data is summarized for clarity, and a logical workflow for its synthesis is presented visually.

Chemical Structure and Identification

(R)-(+)-Bupivacaine hydrochloride is the dextrorotatory enantiomer of the racemic local anesthetic bupivacaine. Chemically, it is an amino-amide anesthetic, a class of compounds known for their stability and reduced potential for allergic reactions compared to ester-type anesthetics[1]. The core structure consists of a pipecolic acid derivative linked to a 2,6-dimethylaniline moiety via an amide bond. The piperidine ring contains the chiral center at the 2-position, leading to the (R) and (S) enantiomers. The terminal amino group within the piperidine ring is N-alkylated with a butyl group[1].

The hydrochloride salt form enhances the solubility of the compound in aqueous solutions, which is crucial for its formulation as an injectable anesthetic.

Table 1: Chemical Identification of (R)-(+)-Bupivacaine Hydrochloride

| Identifier | Value |

| IUPAC Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride[2] |

| Synonyms | Dextrobupivacaine hydrochloride, (+)-Bupivacaine HCl |

| CAS Number | 27262-46-0[2][3] |

| Molecular Formula | C₁₈H₂₉ClN₂O[2] |

| Molecular Weight | 324.89 g/mol |

| InChI | InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1[2] |

| InChIKey | SIEYLFHKZGLBNX-PKLMIRHRSA-N[2] |

| Canonical SMILES | CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl[2] |

Synthesis of (R)-(+)-Bupivacaine Hydrochloride

The synthesis of enantiomerically pure (R)-(+)-Bupivacaine hydrochloride can be achieved through two primary strategies:

-

Chiral Resolution: Synthesis of racemic bupivacaine followed by the separation of the (R) and (S) enantiomers.

-

Enantioselective Synthesis: Utilization of a chiral starting material or a chiral catalyst to stereoselectively synthesize the desired (R)-enantiomer.

This guide will focus on a representative enantioselective synthesis route, which is often preferred in pharmaceutical manufacturing to avoid the inefficiencies of resolving racemic mixtures.

Retrosynthetic Analysis

A common retrosynthetic approach for (R)-(+)-Bupivacaine begins with the disconnection of the N-butyl group and the amide bond, leading back to (R)-pipecolic acid and 2,6-dimethylaniline as key precursors.

Synthesis Workflow

The forward synthesis involves two main steps: the formation of the amide bond between (R)-pipecolic acid and 2,6-dimethylaniline to yield (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, followed by the N-alkylation of the piperidine nitrogen with a butyl group. The final step is the formation of the hydrochloride salt.

Experimental Protocols

The following are representative experimental protocols derived from the literature. These are intended for informational purposes and should be adapted and optimized for specific laboratory or manufacturing conditions.

Amide Coupling: Synthesis of (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

This step involves the activation of the carboxylic acid of (R)-pipecolic acid, typically by conversion to an acid chloride, followed by reaction with 2,6-dimethylaniline.

Protocol:

-

(R)-Pipecolic acid is converted to its hydrochloride salt and then reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like toluene to form (R)-pipecoloyl chloride hydrochloride.

-

The resulting acid chloride is then reacted in situ with 2,6-dimethylaniline.

-

The reaction mixture is typically stirred at a controlled temperature to facilitate the amide bond formation.

-

After the reaction is complete, the mixture is worked up by adjusting the pH to isolate the free base of the product.

Table 2: Representative Reaction Conditions for Amide Coupling

| Parameter | Value | Reference |

| Starting Material | (R)-Pipecolic Acid | General Synthesis |

| Reagents | Thionyl Chloride, 2,6-Dimethylaniline | General Synthesis |

| Solvent | Toluene | General Synthesis |

| Temperature | 50-70 °C | General Synthesis |

| Reaction Time | 2-6 hours | General Synthesis |

N-Alkylation: Synthesis of (R)-(+)-Bupivacaine (Free Base)

The secondary amine of the piperidine ring is alkylated using an appropriate butylating agent.

Protocol:

-

(R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

A base, such as potassium carbonate, is added to the mixture.

-

1-Bromobutane is added as the alkylating agent.

-

The reaction is heated to drive the alkylation to completion.

-

Upon completion, the solvent is removed, and the crude product is isolated.

Table 3: Representative Reaction Conditions for N-Alkylation

| Parameter | Value | Reference |

| Starting Material | (R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | General Synthesis |

| Reagents | 1-Bromobutane, Potassium Carbonate | General Synthesis |

| Solvent | Acetonitrile or DMF | General Synthesis |

| Temperature | 80-100 °C | General Synthesis |

| Reaction Time | 6-12 hours | General Synthesis |

| Yield | >90% (for the racemic synthesis) | [4] |

Salt Formation: Synthesis of (R)-(+)-Bupivacaine Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve its solubility and stability.

Protocol:

-

The crude (R)-(+)-Bupivacaine free base is dissolved in a suitable solvent, such as isopropanol or ethyl acetate.

-

Concentrated hydrochloric acid is added dropwise to the solution until the pH is acidic (typically pH 2.5-3.5).

-

The hydrochloride salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Recrystallization from a suitable solvent system can be performed to achieve high purity.

Table 4: Representative Conditions for Salt Formation and Purification

| Parameter | Value | Reference |

| Starting Material | (R)-(+)-Bupivacaine (Free Base) | [5] |

| Reagent | Hydrochloric Acid | [5] |

| Solvent | Isopropanol or Ethyl Acetate | [5] |

| Purification | Recrystallization | [5] |

| Final Purity | >99% | [5] |

| Enantiomeric Excess | >99% | [5] |

Characterization Data

The synthesized (R)-(+)-Bupivacaine hydrochloride should be characterized to confirm its identity and purity.

Table 5: Physicochemical and Spectroscopic Data for (R)-(+)-Bupivacaine Hydrochloride

| Property | Value | Reference |

| Appearance | White crystalline powder | [6] |

| Melting Point | Approximately 247-250 °C | [7] |

| Solubility | Soluble in water and ethanol | [6] |

| Specific Optical Rotation [α]D²⁵ | +12° (c=2, H₂O) | [7] |

| ¹H NMR | Spectra available for bupivacaine hydrochloride | [8] |

| UV λmax | 262 nm (in 0.2 N H₂SO₄) with a shoulder at 271 nm | [1] |

Conclusion

The synthesis of (R)-(+)-Bupivacaine hydrochloride is a well-established process that can be achieved through enantioselective routes to ensure high optical purity. The key steps involve the formation of an amide bond between a chiral pipecolic acid derivative and 2,6-dimethylaniline, followed by N-alkylation and salt formation. Careful control of reaction conditions and purification procedures are essential to obtain a final product that meets the stringent requirements for pharmaceutical use. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important local anesthetic.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bupivacaine Hydrochloride | C18H29ClN2O | CID 64737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. US20040024021A1 - Bupivacaine enantiomers and levobupivacaine - Google Patents [patents.google.com]

- 8. bupivacaine hydrochloride(18010-40-7) 1H NMR [m.chemicalbook.com]

The Stereoisomerism of Bupivacaine: An In-depth Technical Guide on its Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bupivacaine, a widely utilized long-acting local anesthetic, is a chiral molecule that exists as a racemic mixture of two enantiomers: levobupivacaine (S-(-)-bupivacaine) and dextrobupivacaine (R-(+)-bupivacaine). While possessing identical chemical formulas, these stereoisomers exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles, which have profound clinical implications. This technical guide provides a comprehensive overview of the stereoisomerism of bupivacaine, focusing on the differential anesthetic and toxicological properties of its enantiomers. Key quantitative data are summarized in comparative tables, and detailed methodologies for seminal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction to Stereoisomerism in Bupivacaine

Bupivacaine's structure contains an asymmetric carbon atom in the piperidine ring, which gives rise to its stereoisomeric properties. The racemic mixture, commercially available for decades, contains equal proportions of levobupivacaine and dextrobupivacaine.[1] The spatial arrangement of atoms around this chiral center dictates the interaction of each enantiomer with its biological targets, primarily voltage-gated sodium channels, leading to stereoselective differences in both desired anesthetic effects and adverse events. The recognition of the differential toxicity of the enantiomers, particularly the greater cardiotoxicity associated with dextrobupivacaine, spurred the development and clinical introduction of the pure S-(-)-enantiomer, levobupivacaine, as a safer alternative.[2][3]

Comparative Pharmacodynamics and Potency

The primary mechanism of action of bupivacaine is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and results in a loss of sensation. The potency of the bupivacaine enantiomers in blocking these channels is a subject of stereoselectivity.

Anesthetic Potency

While both enantiomers are effective local anesthetics, studies have shown subtle differences in their potency. Some research suggests that dextrobupivacaine is slightly more potent in its anesthetic action. However, in clinical practice, levobupivacaine and racemic bupivacaine are often considered to be of similar anesthetic potency for various regional anesthesia techniques, including epidural and peripheral nerve blocks.

Toxicity: Cardiotoxicity and Neurotoxicity

The most significant clinical difference between the bupivacaine enantiomers lies in their toxicity profiles. Dextrobupivacaine is demonstrably more cardiotoxic and neurotoxic than levobupivacaine.

Cardiotoxicity: Accidental intravascular injection of bupivacaine can lead to severe cardiovascular collapse, characterized by arrhythmias and myocardial depression. This cardiotoxicity is primarily attributed to the R-(+)-enantiomer, which has a higher affinity for and slower dissociation from cardiac sodium channels compared to the S-(-)-enantiomer.[4] This leads to a more pronounced and persistent blockade of cardiac conduction.

Neurotoxicity: Similarly, dextrobupivacaine exhibits greater central nervous system (CNS) toxicity. Symptoms of CNS toxicity can range from lightheadedness and tinnitus to seizures and coma.

The following table summarizes the comparative toxicity and potency of bupivacaine stereoisomers.

| Parameter | Levobupivacaine (S-(-)-Bupivacaine) | Dextrobupivacaine (R-(+)-Bupivacaine) | Racemic Bupivacaine | Reference(s) |

| Relative Cardiotoxicity | Lower | Higher | Intermediate | [2][4] |

| Relative Neurotoxicity | Lower | Higher | Intermediate | [1] |

| LD50 (Intravenous, mice) | Higher than racemic | Lower than racemic | 6-8 mg/kg | [5] |

| IC50 for Tonic Block of Na+ Channels (TTXs, rat DRG neurons) | More Potent | Less Potent | 13 µM | |

| IC50 for Tonic Block of Na+ Channels (TTXr, rat DRG neurons) | More Potent | Less Potent | 32 µM |

Comparative Pharmacokinetics

The pharmacokinetic properties of bupivacaine are also stereoselective, influencing the systemic exposure and, consequently, the risk of toxicity. These differences are largely attributed to variations in plasma protein binding.

| Pharmacokinetic Parameter | Levobupivacaine (S-(-)-Bupivacaine) | Dextrobupivacaine (R-(+)-Bupivacaine) | Reference(s) |

| Plasma Protein Binding | >97% | ~95% | |

| Unbound Fraction in Plasma | Lower (4.5 ± 2.1 %) | Higher (6.6 ± 3.0 %) | [1] |

| Total Plasma Clearance | Higher | Lower | [1] |

| Unbound Plasma Clearance | Higher (8.71 ± 4.27 L/min) | Lower (7.26 ± 3.60 L/min) | [1] |

| Volume of Distribution at Steady State (Vss) | Lower (54 ± 20 L) | Higher (84 ± 29 L) | [1] |

| Terminal Half-life (t1/2) | Shorter (157 ± 77 min) | Longer (210 ± 95 min) | [1] |

Signaling Pathways in Bupivacaine Cardiotoxicity

Recent research has elucidated the involvement of specific signaling pathways in bupivacaine-induced cardiotoxicity, extending beyond simple sodium channel blockade. Bupivacaine has been shown to disrupt insulin signaling and cellular energy homeostasis through its effects on the Akt and 5' adenosine monophosphate-activated protein kinase (AMPK) pathways.

Caption: Signaling pathway of bupivacaine-induced cardiotoxicity.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of bupivacaine stereoisomerism.

Chiral Separation of Bupivacaine Enantiomers

Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for separating bupivacaine enantiomers is HPLC using a chiral stationary phase (CSP).

-

System: An HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact composition is optimized for the specific CSP.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where bupivacaine absorbs, typically around 210 nm.

-

Sample Preparation: Bupivacaine samples are dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention times of the S-(-) and R-(+)-enantiomers will differ, allowing for their separation and quantification.

Caption: Experimental workflow for chiral separation of bupivacaine.

In Vitro Assessment of Cardiotoxicity

Methodology: Whole-Cell Patch-Clamp on Isolated Cardiomyocytes

This technique allows for the direct measurement of the effects of bupivacaine enantiomers on cardiac ion channels.

-

Cell Preparation: Isolate ventricular myocytes from an animal model (e.g., guinea pig or rat) via enzymatic digestion.

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell recording configuration on a single cardiomyocyte.

-

-

Solutions:

-

External Solution (Tyrode's solution): Mimics the extracellular environment.

-

Internal Solution (pipette solution): Mimics the intracellular environment.

-

-

Drug Application: Perfuse the cardiomyocyte with the external solution containing known concentrations of levobupivacaine, dextrobupivacaine, or racemic bupivacaine.

-

Voltage-Clamp Protocol: Apply a series of voltage steps to elicit and measure specific ion currents (e.g., sodium current, INa). Protocols are designed to assess tonic and use-dependent block.

-

Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of channel block. Fit concentration-response data to the Hill equation to calculate the IC50 value for each enantiomer.

In Vivo Assessment of Nerve Block

Methodology: Rat Sciatic Nerve Block Model

This model is used to evaluate the anesthetic efficacy and duration of action of bupivacaine stereoisomers.

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane).

-

Nerve Block Procedure:

-

Identify the sciatic notch.

-

Insert a needle connected to a nerve stimulator to locate the sciatic nerve (indicated by motor response, e.g., paw twitching).

-

Inject a defined volume and concentration of the test solution (levobupivacaine, dextrobupivacaine, or racemic bupivacaine) around the nerve.

-

-

Assessment of Sensory Block:

-

Hot Plate Test or Hargreaves Test: Measure the latency of paw withdrawal from a thermal stimulus. An increased latency indicates sensory blockade.

-

-

Assessment of Motor Block:

-

Grip Strength Test: Measure the force with which the rat grips a wire mesh. A decrease in grip strength indicates motor blockade.

-

-

Data Collection: Record the onset time, duration, and intensity of both sensory and motor block at regular intervals until the effects have completely resolved.

Caption: Experimental workflow for in vivo assessment of nerve block.

Clinical Significance and Future Directions

The stereospecific differences in the pharmacologic profile of bupivacaine enantiomers have significant clinical implications. The development of levobupivacaine represents a successful application of chiral chemistry to improve drug safety. By isolating the less toxic S-(-)-enantiomer, a local anesthetic with a similar efficacy to racemic bupivacaine but with a significantly improved safety margin has been made available to clinicians.

Future research in this area may focus on:

-

Further elucidating the molecular mechanisms underlying the stereoselective toxicity of bupivacaine.

-

Investigating the potential clinical advantages of enantiomerically pure formulations in specific patient populations or for specific regional anesthetic techniques.

-

Developing novel drug delivery systems that can further enhance the safety and efficacy of long-acting local anesthetics.

Conclusion

The study of bupivacaine's stereoisomerism provides a compelling example of how chirality can profoundly influence the clinical performance of a drug. The differential toxicity of levobupivacaine and dextrobupivacaine underscores the importance of considering stereochemistry in drug design and development. For researchers and clinicians, a thorough understanding of these differences is paramount for optimizing patient safety and therapeutic outcomes in regional anesthesia. The continued investigation into the stereoselective properties of local anesthetics holds promise for the development of even safer and more effective pain management strategies.

References

- 1. resources.wfsahq.org [resources.wfsahq.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 5. benchchem.com [benchchem.com]

The Pharmacological Profile of Dextrobupivacaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrobupivacaine is the (R)-(+)-enantiomer of the long-acting local anesthetic bupivacaine. As a member of the amino-amide class of local anesthetics, its primary mechanism of action is the reversible blockade of sodium channels in neuronal cell membranes, which prevents the generation and conduction of nerve impulses. This guide provides an in-depth technical overview of the pharmacological profile of dextrobupivacaine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and anesthesia research.

Pharmacodynamics

The principal pharmacodynamic effect of dextrobupivacaine is the dose-dependent inhibition of voltage-gated sodium channels. This interaction is stereoselective, with dextrobupivacaine exhibiting a higher potency for blocking cardiac sodium channels compared to its S(-)-enantiomer, levobupivacaine. This stereoselectivity is a critical factor in the differential cardiotoxicity observed between the enantiomers.

Table 1: Pharmacodynamic Parameters of Bupivacaine Enantiomers

| Parameter | Dextrobupivacaine (R)-(+) | Levobupivacaine (S)-(-) | Racemic Bupivacaine | Test System |

| Sodium Channel Affinity (Inactivated State) | ||||

| Apparent Affinity (Kd) | 2.9 µmol/L[1] | 4.8 µmol/L[1] | - | Guinea pig ventricular myocytes[1] |

| Sodium Channel Blockade (Tonic/Resting State) | ||||

| IC50 | - | - | 178 ± 8 µM[2] | ND7/23 neuroblastoma cells[2] |

| Sodium Channel Binding | ||||

| Batrachotoxin Displacement (Stereopotency Ratio R:S) | 3 | 1 | - | Rat brain synaptosomes |

| Cardiac Sodium Channel (Nav1.5) Blockade | ||||

| IC50 | - | - | 4.51 µmol/L[3] | Xenopus oocytes expressing Nav1.5[3] |

Pharmacokinetics

The pharmacokinetic profile of dextrobupivacaine is characterized by its high degree of protein binding and extensive hepatic metabolism. Differences in the clearance and volume of distribution between the enantiomers of bupivacaine have been observed.

Table 2: Pharmacokinetic Properties of Bupivacaine Enantiomers

| Parameter | Dextrobupivacaine (R)-(+) | Levobupivacaine (S)-(-) | Racemic Bupivacaine | Species |

| Plasma Protein Binding | ~95% | >97%[4] | ~95% | Human |

| Total Plasma Clearance | 0.395 ± 0.076 L/min[5] | 0.317 ± 0.067 L/min[5] | 9.5 ± 4.5 ml/min/kg (short infusion)[6] | Human[5], Dog[6] |

| Volume of Distribution at Steady State (Vss) | 84 ± 29 L[5] | 54 ± 20 L[5] | - | Human[5] |

| Elimination Half-life (t1/2β) | 210 ± 95 min[5] | 157 ± 77 min[5] | 53 ± 13 min (short infusion)[6] | Human[5], Dog[6] |

| Major Metabolizing Enzyme | CYP3A4[7] | CYP3A4 | CYP3A4[7] | Human |

| Apparent Km (for PPX formation) | - | - | 125 µM[7] | Human Liver Microsomes[7] |

| Apparent Vmax (for PPX formation) | - | - | 4.78 nmol/min/mg protein[7] | Human Liver Microsomes[7] |

Toxicology

The primary concern with dextrobupivacaine is its dose-related systemic toxicity, which manifests as central nervous system (CNS) and cardiovascular system (CVS) effects. Dextrobupivacaine is recognized as being more cardiotoxic than levobupivacaine.

Table 3: Toxicological Data for Bupivacaine

| Parameter | Value | Species | Route of Administration |

| Median Lethal Dose (LD50) | 58.7 mg/kg[8] | Mouse | Intraperitoneal |

| Median Convulsant Dose (CD50) | 57.7 mg/kg[8] | Mouse | Intraperitoneal |

| Lethal Dose in 50% of Animals (LD50) | 30 mg/kg[9] | Adult Rat | - |

| Neurotoxicity | Concentration-dependent cytotoxicity in SH-SY5Y cells[10] | Human (in vitro) | - |

| Cardiotoxicity | Higher potency for blocking cardiac sodium channels than levobupivacaine[1] | Guinea pig (in vitro) | - |

Experimental Protocols

In Vivo Assessment of Local Anesthetic Duration: Rat Sciatic Nerve Block Model

Objective: To determine the duration and intensity of sensory and motor nerve blockade produced by dextrobupivacaine.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.[11][12]

-

Anesthesia: The procedure can be performed with or without light anesthesia, depending on the protocol. For unanesthetized animals, acclimatization to handling is crucial.[12]

-

Nerve Block Procedure:

-

The rat is placed in a prone position.

-

A nerve stimulator is used to locate the sciatic nerve at the sciatic notch.[11]

-

A needle connected to the stimulator is advanced until a motor response (e.g., paw twitch) is elicited at a low current (e.g., 0.2 mA).[11]

-

A specific volume (e.g., 0.1-0.2 mL) of the dextrobupivacaine solution at various concentrations is injected.[11][12]

-

-

Assessment of Motor Block:

-

Assessment of Sensory Block:

-

Data Analysis:

-

The onset, duration, and intensity of motor and sensory block are recorded at regular intervals until full recovery.

-

The area under the curve (AUC) for the block intensity versus time is calculated to quantify the overall effect.[11]

-

In Vitro Electrophysiology: Whole-Cell Voltage Clamp of Sodium Channels

Objective: To characterize the state-dependent blockade of voltage-gated sodium channels by dextrobupivacaine.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells or a neuronal cell line (e.g., ND7/23) stably expressing the desired sodium channel subtype (e.g., Nav1.5) are used.[2][13]

-

Electrophysiological Recording:

-

Voltage Protocols:

-

Tonic Block (Resting State): Holding the membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state, and applying brief depolarizing pulses to elicit sodium currents before and after drug application.[2]

-

Use-Dependent Block (Open/Inactivated State): Applying a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) to assess the cumulative block of channels that are cycling through the open and inactivated states.[2]

-

Inactivated State Block: Holding the membrane at various depolarized potentials to inactivate a proportion of the channels and then applying a test pulse to measure the remaining current.

-

-

Data Analysis:

-

The peak sodium current amplitude is measured before and after the application of various concentrations of dextrobupivacaine.

-

Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each channel state.[2]

-

In Vitro Neurotoxicity Assay: Human Neuroblastoma (SH-SY5Y) Cell Model

Objective: To assess the cytotoxic and apoptotic effects of dextrobupivacaine on neuronal cells.

Methodology:

-

Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in appropriate media.[10][14]

-

Drug Exposure: Cells are exposed to a range of dextrobupivacaine concentrations for a defined period (e.g., 24 hours).[15]

-

Cell Viability Assessment:

-

MTT Assay: The metabolic activity of viable cells is quantified by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[10]

-

LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured as an indicator of cytotoxicity.[14]

-

-

Apoptosis Assessment:

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

The concentration of dextrobupivacaine that causes 50% cell death (LD50) is determined.[10]

-

Apoptotic activity is quantified and compared across different drug concentrations.

-

In Vitro Metabolism Assay: CYP3A4 Enzyme Kinetics

Objective: To determine the kinetic parameters (Km and Vmax) of dextrobupivacaine metabolism by cytochrome P450 3A4.

Methodology:

-

Enzyme Source: Human liver microsomes are used as the source of CYP3A4 enzymes.[7]

-

Incubation:

-

Microsomes are incubated with varying concentrations of dextrobupivacaine in the presence of an NADPH-generating system to initiate the metabolic reaction.[7]

-

-

Metabolite Quantification:

-

The reaction is stopped after a specific time, and the formation of the major metabolite, pipecolylxylidine (PPX), is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

-

Data Analysis:

-

The rate of metabolite formation is plotted against the substrate (dextrobupivacaine) concentration.

-

The Michaelis-Menten equation is fitted to the data to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).[7]

-

Visualizations

Signaling Pathway: Dextrobupivacaine Blockade of Voltage-Gated Sodium Channel

Caption: Dextrobupivacaine's state-dependent blockade of the voltage-gated sodium channel.

Experimental Workflow: In Vivo Sciatic Nerve Block in Rats

Caption: Workflow for assessing dextrobupivacaine's efficacy in a rat sciatic nerve block model.

Metabolic Pathway: Dextrobupivacaine Metabolism

References

- 1. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of the enantiomers of bupivacaine following intravenous administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of bupivacaine after short and prolonged infusions in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 11. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. State-dependent block of voltage-gated Na+ channels by amitriptyline via the local anesthetic receptor and its implication for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of (R)-(+)-Bupivacaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupivacaine, a long-acting amide local anesthetic, has been a cornerstone of regional anesthesia for decades. Initially introduced as a racemic mixture, subsequent research has unveiled significant stereoselective differences in both efficacy and toxicity between its enantiomers. This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of the (R)-(+)-enantiomer of bupivacaine hydrochloride, also known as dextrobupivacaine. Particular focus is placed on its synthesis, chiral separation, pharmacological properties, and the mechanisms underlying its pronounced cardiotoxicity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and anesthetic pharmacology.

Introduction: The Significance of Chirality in Bupivacaine

Bupivacaine possesses a single chiral center, resulting in the existence of two stereoisomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine.[1] While the racemic mixture has been widely used clinically, preclinical and clinical studies have demonstrated that the bulk of the central nervous system and cardiovascular toxicity resides with the (R)-(+)-isomer.[1][2] This discovery spurred the development of enantiomerically pure formulations, most notably levobupivacaine, the (S)-(-)-enantiomer, which offers a wider safety margin.[2][3] Understanding the distinct properties of (R)-(+)-bupivacaine is crucial for appreciating the rationale behind the development of single-enantiomer local anesthetics and for ongoing research into safer and more effective pain management agents.

Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)-(+)-bupivacaine hydrochloride can be achieved through two primary strategies: stereoselective synthesis or resolution of the racemic mixture.

Synthetic Pathways

Several synthetic routes to bupivacaine have been described, typically involving the acylation of 2,6-dimethylaniline with a derivative of pipecolic acid, followed by N-alkylation. One common pathway starts from 2-piperidinecarboxylic acid.[4]

A general synthetic scheme is as follows:

-

Protection of the amine group of 2-piperidinecarboxylic acid: This is often achieved using a protecting group like carbobenzyloxy (Cbz).[4]

-

Condensation with 2,6-dimethylaniline: The protected pipecolic acid is activated and then reacted with 2,6-dimethylaniline to form the amide linkage.[4]

-

Deprotection: The protecting group is removed to yield the piperidine amide intermediate.[4]

-

N-alkylation: The secondary amine of the piperidine ring is alkylated with a butyl halide (e.g., bromo-n-butane) to yield bupivacaine.[4]

-

Salt Formation: The free base is then converted to the hydrochloride salt.

For the stereoselective synthesis of (R)-(+)-bupivacaine, an enantiomerically pure starting material, such as (R)-pipecolic acid, would be utilized.

Chiral Separation

The resolution of racemic bupivacaine is a common method to obtain the pure enantiomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical techniques for this purpose.

This protocol is based on methods described for the separation of bupivacaine enantiomers on a chiral stationary phase.[5][6]

-

Objective: To separate (R)-(+)- and (S)-(-)-bupivacaine enantiomers from a racemic mixture.

-

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chiral-AGP or Kromasil® CHI-TBB)[5][6]

-

Racemic bupivacaine hydrochloride standard

-

Mobile phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol. For basic compounds, an amine modifier like diethylamine (0.1% v/v) may be added.[7]

-

-

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve the racemic bupivacaine hydrochloride standard in the mobile phase.

-

Inject the sample onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 270 nm).[5]

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification. The less-retained enantiomer on a Kromasil® CHI-TBB column is R-(+)-bupivacaine.[5]

-

This protocol is based on the partial-filling technique using a chiral selector.[8]

-

Objective: To achieve rapid enantioseparation of bupivacaine.

-

Materials:

-

Capillary electrophoresis instrument with a UV detector.

-

Fused silica capillary.

-

Chiral selector: Human serum albumin (HSA) or a cyclodextrin derivative.[8][9]

-

Background electrolyte (BGE): e.g., 50 mM Tris buffer at pH 8.[8]

-

Dynamic capillary coating agent: e.g., cetyltrimethylammonium bromide (CTAB).[8]

-

-

Procedure:

-

Prepare the BGE and the chiral selector solution.

-

Condition the capillary with sodium hydroxide, water, and then the coating agent (CTAB).

-

Introduce a short plug of the chiral selector solution into the capillary (partial-filling).

-

Inject the sample of racemic bupivacaine.

-

Apply a high voltage (e.g., 25 kV) for separation.[8]

-

Detect the enantiomers as they migrate past the detector window. The differential interaction with the chiral selector leads to different migration times.

-

Pharmacological Properties and Mechanism of Action

Bupivacaine, including its (R)-(+)-enantiomer, exerts its local anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane.[10] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible blockade of nerve conduction and a loss of sensation in the innervated area.

Signaling Pathway of Local Anesthesia

The primary mechanism of action involves the blockade of voltage-gated sodium channels.

Caption: Mechanism of action of (R)-(+)-Bupivacaine on nerve impulse transmission.

Stereoselective Potency

While both enantiomers are active as local anesthetics, there are subtle differences in their potency depending on the experimental conditions. In vitro studies have shown that (R)-(+)-bupivacaine can be more potent than the (S)-(-)-enantiomer in certain assays. For example, in competitive batrachotoxin displacement assays, the stereopotency ratio of R:S is approximately 3:1.[11][12] However, for the inhibition of Na+ currents, the relative potency depends on the membrane potential, with the R-enantiomer being more potent at depolarized potentials.[11][12] In vivo studies in animal models, however, have generally shown only modest or no significant differences in anesthetic potency between the enantiomers.[11][12]

| Parameter | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Racemic Bupivacaine | Reference |

| Batrachotoxin Displacement (Stereopotency Ratio R:S) | 3 | 1 | - | [11][12] |

| Na+ Current Inhibition (Depolarized Membrane) | More potent | Less potent | - | [11][12] |

| Na+ Current Inhibition (Hyperpolarized Membrane) | Less potent | More potent | - | [11][12] |

| In vivo Sciatic Nerve Block (Peak Analgesia Ratio R:S) | ~1.2-1.3 | 1 | - | [11][12] |

Table 1: Comparative Potency of Bupivacaine Enantiomers.

Cardiotoxicity of (R)-(+)-Bupivacaine

The most significant difference between the bupivacaine enantiomers lies in their toxicity profile, particularly cardiotoxicity. (R)-(+)-bupivacaine is demonstrably more cardiotoxic than (S)-(-)-bupivacaine.[13][14][15]

Mechanism of Cardiotoxicity

The cardiotoxicity of bupivacaine is primarily due to its effects on cardiac ion channels and mitochondrial function.

-

Cardiac Sodium Channel Blockade: (R)-(+)-bupivacaine exhibits a higher affinity and a more potent blocking effect on the inactivated state of cardiac sodium channels compared to the (S)-(-)-enantiomer.[13][14] This stereoselective interaction leads to a more pronounced depression of cardiac conduction, which can manifest as arrhythmias, atrioventricular block, and QRS widening.[16]

-

Mitochondrial Dysfunction: Bupivacaine can impair mitochondrial energy metabolism by inhibiting acylcarnitine exchange and acting as an uncoupler between oxygen consumption and ATP synthesis.[17][18] This leads to a depletion of cellular energy reserves, contributing to myocardial depression.

References

- 1. Extradural S(-)-bupivacaine: comparison with racemic RS-bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Reversed-phase and chiral high-performance liquid chromatographic assay of bupivacaine and its enantiomers in clinical samples after continuous extraplural infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.uni-luebeck.de [research.uni-luebeck.de]

- 13. ahajournals.org [ahajournals.org]

- 14. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.wfsahq.org [resources.wfsahq.org]

- 17. Bupivacaine Induced Cardiac Toxicity Mimicking an Acute Non-ST Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Possible Mechanisms Underlying Epinephrine Worsens Bupivacaine Induced Cardiac Toxicity - MedCrave online [medcraveonline.com]

The Chiral Switch: A Technical Examination of (R)-(+)-Bupivacaine Hydrochloride and the Development of Levobupivacaine

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The local anesthetic bupivacaine, widely used for its potent and long-lasting effects, was historically administered as a racemic mixture of its two enantiomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine (levobupivacaine). However, reports of severe cardiotoxicity and neurotoxicity associated with racemic bupivacaine prompted intensive investigation into the stereoselective properties of its isomers. This technical guide details the discovery process that identified (R)-(+)-bupivacaine as the primary contributor to this toxicity and led to the development of levobupivacaine as a safer clinical alternative. We present a comprehensive comparison of the two enantiomers, including quantitative data on their physicochemical, pharmacokinetic, and pharmacodynamic properties. Furthermore, we provide detailed experimental protocols that were instrumental in elucidating their differential effects and diagrams of key biological pathways and developmental workflows.

Introduction: The Problem of Racemic Bupivacaine Toxicity

Bupivacaine was introduced as a long-acting amide local anesthetic and became a clinical mainstay. However, its use was shadowed by a narrow therapeutic index, with accidental intravascular injection leading to severe central nervous system (CNS) and cardiovascular system (CVS) toxicity, including convulsions, arrhythmias, and cardiac arrest, which were often refractory to resuscitation.[1][2] Initial pharmacological research treated the racemic mixture as a single entity. The turning point came with the growing understanding of stereochemistry in drug action, which posited that enantiomers, despite being chemically similar, could have vastly different interactions with chiral biological receptors, leading to different efficacy and toxicity profiles.[3][4] This hypothesis triggered the pivotal research into bupivacaine's isomers, ultimately leading to a "chiral switch"—the development of a single-enantiomer drug, levobupivacaine, to improve safety.[3][5]

Discovery and Development of Levobupivacaine

The journey from a toxic racemate to a safer enantiopure drug followed a logical, evidence-based pathway. The development was driven by the hypothesis that the toxicity of racemic bupivacaine was enantioselective.

Comparative Data: (R)-(+)-Bupivacaine vs. Levobupivacaine

The following tables summarize the quantitative differences between the two enantiomers. (R)-(+)-Bupivacaine is also known as dextrobupivacaine.

Table 1: Physicochemical Properties

| Property | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Racemic Bupivacaine |

| Molecular Formula | C₁₈H₂₈N₂O | C₁₈H₂₈N₂O | C₁₈H₂₈N₂O |

| Molecular Weight | 288.43 g/mol | 288.43 g/mol | 288.43 g/mol |

| pKa | ~8.1 | ~8.1 | 8.1[6][7] |

| logP (Octanol/Water) | 3.41 | 3.41 | 3.41[7] |

| Specific Rotation [α]D | +12° (c=2, H₂O) | -12° (c=2, H₂O) | 0° |

Table 2: Comparative Pharmacokinetics

| Parameter | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Notes |

| Plasma Protein Binding | Lower affinity | Higher affinity | (R)-enantiomer has a higher unbound fraction (10.84%) vs. the (S)-isomer (6.29%).[4] |

| Volume of Distribution (Vd) | Significantly higher | Significantly lower | Contributes to lower plasma concentrations of levobupivacaine.[8] |

| Clearance (CL) | Higher | Lower | (S)-bupivacaine is more intensively metabolized, primarily via dealkylation.[4][8] |

Table 3: Comparative Pharmacodynamics & Potency

| Parameter | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Notes |

| Anesthetic Potency | Slightly higher or similar | Slightly lower or similar | Potency ratios vary by model. Racemic bupivacaine is often found to be slightly more potent than levobupivacaine.[8][9] |

| Motor Block | Often more intense/prolonged | Less intense/shorter duration | Levobupivacaine's reduced motor block can be clinically advantageous for early ambulation.[1] |

| Vasoconstriction | Weakest effect | Strong vasoconstrictive effect | This property of levobupivacaine can reduce systemic absorption and prolong local action.[4] |

Table 4: Comparative Toxicity

| Parameter | (R)-(+)-Bupivacaine | Levobupivacaine (S)-(-)- | Racemic Bupivacaine | Notes |

| IV LD₅₀ | More toxic | Less toxic | - | LD₅₀ values are 30-40% lower for R(+)-bupivacaine in animal models.[10] |

| Convulsive Dose (CD₅₀) | Lower | Higher | 85 mg (sheep)[8] | Intravenous levobupivacaine convulsive dose in sheep is 103 mg, significantly higher than the racemate.[8] |

| Cardiotoxicity | High | Low | Moderate-High | The primary driver for the development of levobupivacaine.[3] |

| Na+ Channel Block (Inactivated State) | Higher potency, faster binding | Lower potency, slower binding | - | Key mechanism for differential cardiotoxicity. |

Mechanism of Action and Toxicity Pathway

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes, which prevents the propagation of action potentials. However, the stereoselective interaction with cardiac ion channels is the basis for the differential toxicity.

(R)-(+)-bupivacaine has a significantly higher affinity and a faster binding rate for inactivated cardiac sodium channels compared to levobupivacaine. During the long plateau phase of the cardiac action potential, many sodium channels are in this inactivated state. The potent blockade by (R)-(+)-bupivacaine leads to a pronounced depression of cardiac conductivity and contractility, predisposing to re-entrant arrhythmias and cardiovascular collapse.

Key Experimental Protocols

The differentiation between (R)-(+)-bupivacaine and levobupivacaine relied on several key experimental techniques.

Chiral Resolution of Racemic Bupivacaine

-

Objective: To separate the (R)-(+)- and (S)-(-)-enantiomers from the racemic bupivacaine mixture for individual testing.

-

Methodology: Crystallization of Diastereomeric Salts.[11]

-

Salt Formation: Racemic bupivacaine free base is dissolved in a suitable solvent (e.g., acetone). A chiral resolving agent, such as L-(+)-tartaric acid or L-(–)-dibenzoyl tartaric acid, is added to the solution.[10][12] The acidic resolving agent reacts with the basic enantiomers of bupivacaine to form a pair of diastereomeric salts [(R)-bupivacaine-(L)-tartrate and (S)-bupivacaine-(L)-tartrate].

-

Selective Crystallization: Diastereomers have different physical properties, including solubility. Due to these differences, one of the diastereomeric salts will precipitate out of the solution preferentially under controlled temperature conditions. For example, the (R)-bupivacaine salt may be less soluble and crystallize first.

-

Separation: The precipitated salt is separated from the solution by filtration.

-

Liberation of Enantiomer: The pure diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid, liberating the pure enantiomer (e.g., (R)-(+)-bupivacaine free base). The corresponding process is then applied to the remaining solution to isolate the other enantiomer.

-

Purity Analysis: The enantiomeric excess (ee) of the final product is confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy with a chiral solvating agent.[13]

-

Whole-Cell Voltage Clamp Electrophysiology

-

Objective: To measure the inhibitory effects of each enantiomer on specific ion channels (e.g., Na⁺ channels) in isolated cells.

-

Methodology:

-

Preparation: Isolated single cells (e.g., guinea pig ventricular myocytes or cultured neuroendocrine cells) are placed in a recording chamber with an external physiological salt solution.[14][15]

-

Pipette & Seal: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the cell's cytosol, is pressed against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The amplifier holds the cell's membrane potential at a constant "holding potential" (e.g., -80 mV). The experimenter then applies a series of voltage steps (the "voltage protocol") to activate, open, and inactivate the ion channels of interest.

-

Data Acquisition: The current that the amplifier must inject to keep the voltage constant is measured. This current is equal in magnitude and opposite in sign to the current flowing through the ion channels.

-

Drug Application: The external solution is exchanged for one containing a known concentration of either (R)-(+)-bupivacaine or levobupivacaine. The voltage protocol is repeated, and the reduction in ionic current is measured to determine the degree of channel block, binding kinetics, and state-dependency (by altering the voltage protocol).[16][17]

-

In Vivo Toxicity and Potency Assessment (Animal Models)

-

Objective: To determine the systemic toxicity (CD₅₀, LD₅₀) and local anesthetic potency/duration of each enantiomer in a living organism.

-

Methodology:

-

Animal Model: Conscious animals, such as sheep, dogs, or rats, are typically used.[8][18][19]

-

Toxicity (IV Infusion): An intravenous line is established. The local anesthetic enantiomer is infused at a constant rate. The animal is observed continuously for signs of CNS toxicity (e.g., seizures) and CVS toxicity (e.g., arrhythmias, hypotension via arterial line). The cumulative dose required to produce the first sign of seizure is recorded as the convulsive dose (CD). In terminal experiments, the dose required to cause circulatory collapse is the lethal dose (LD).

-

Potency (Peripheral Nerve Block): A specific peripheral nerve (e.g., the sciatic nerve in a rat) is located.[19] A fixed volume of the local anesthetic solution is injected perineurally.

-

Assessment of Block:

-

Sensory Block: Assessed by measuring the response to a noxious stimulus (e.g., thermal stimulus or pinprick) in the nerve's distribution at set time intervals. The time from injection to loss of response is the onset time, and the time to return of sensation is the duration.

-

Motor Block: Assessed by observing motor function (e.g., paw withdrawal, ability to stand).

-

-

Dose-Response Analysis: The experiment is repeated with different concentrations of the anesthetic to determine the median effective dose (ED₅₀) for a successful block.[9][20]

-

Conclusion